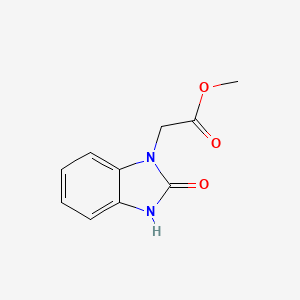![molecular formula C15H21NO4 B1365163 4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde](/img/structure/B1365163.png)
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde
概要
説明
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes a formyl group attached to a phenoxyethyl chain, and a carbamic acid esterified with a tert-butyl group. This compound is often utilized in various chemical reactions and research applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-formylphenol with 2-chloroethyl methyl carbonate under basic conditions to form the intermediate [2-(4-Formylphenoxy)ethyl]methyl carbonate. This intermediate is then reacted with tert-butylamine in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: [2-(4-Carboxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester.
Reduction: [2-(4-Hydroxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the phenoxyethyl chain can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- [2-(4-Methoxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester
- [2-(4-Hydroxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester
- [2-(4-Aminophenoxy)ethyl]methyl-carbamic acid tert-butyl ester
Uniqueness
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and research studies where the formyl group plays a crucial role.
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-formylphenoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)9-10-19-13-7-5-12(11-17)6-8-13/h5-8,11H,9-10H2,1-4H3 |
InChIキー |
IIOQOPHSNFKBGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

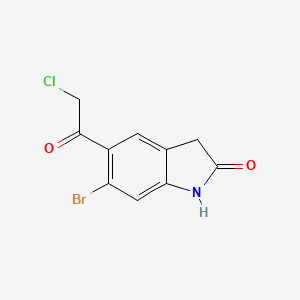
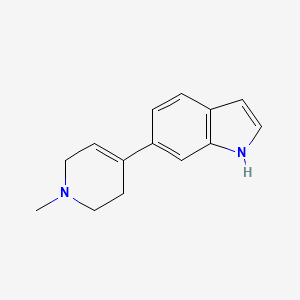

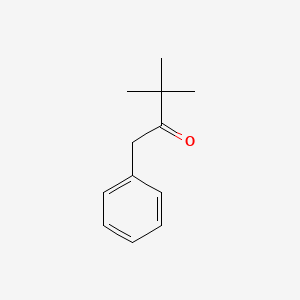
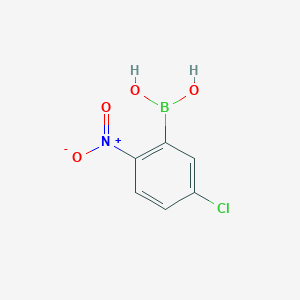
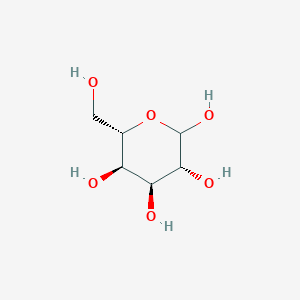
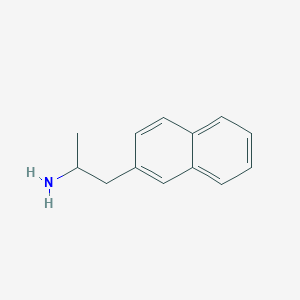
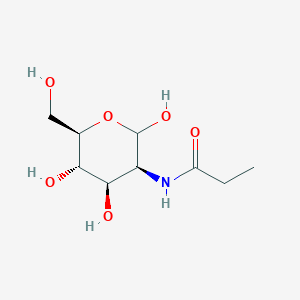
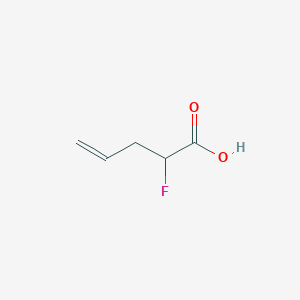
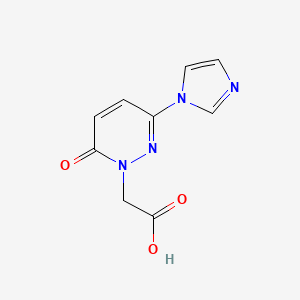
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
